2-(Methoxymethyl)oxazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-5-7-4(6)2-9-5/h2H,3,6H2,1H3 |
InChI Key |
YBFFMRLIKZXEBA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CO1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methoxymethyl Oxazol 4 Amine and Its Functional Analogues
Strategies for Oxazole (B20620) Ring Formation with Targeted Substitution
The synthesis of specifically substituted oxazoles, such as 2-(methoxymethyl)oxazol-4-amine, relies on a few robust and versatile strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final oxazole ring. Key approaches include the cyclodehydration of precursor molecules and transformations involving reactive intermediates.
One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.org This reaction forms the oxazole ring by creating a C-O bond and eliminating a molecule of water. The starting 2-acylamino-ketone can be prepared through the acylation of an α-amino ketone with a suitable carboxylic acid derivative. For the synthesis of the target molecule, an α-amino ketone would be acylated with methoxyacetyl chloride to introduce the required methoxymethyl group at the 2-position.
Another related approach starts directly from carboxylic acids and α-amino acids. For example, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in a process that involves the in-situ generation of α-iodo acetophenones and subsequent condensation and cyclization steps. organic-chemistry.org More direct methods involve the palladium-catalyzed reaction of amides and ketones, which proceeds through sequential C-N and C-O bond formation to construct the oxazole ring. organic-chemistry.orgnih.gov
The critical cyclodehydration step in the Robinson-Gabriel synthesis requires a dehydrating agent to facilitate the ring closure. wikipedia.org A variety of reagents have been employed for this purpose, with phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) being common choices. researchgate.netnih.gov
Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that effectively promotes the cyclization of 2-acylamino ketones. researchgate.net The reaction is typically performed in a suitable solvent, such as toluene, at reflux. POCl₃ is also utilized in other heterocyclic syntheses for its ability to mediate deoxygenation and chlorination, highlighting its role in activating oxygen-containing functional groups. nih.gov
Polyphosphoric acid (PPA) is another effective cyclodehydrating agent that serves as both a catalyst and a solvent in some cases. Its high viscosity and acidic nature promote the intramolecular condensation required for oxazole formation.
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the resulting oxazole. Optimization often involves screening different dehydrating agents, solvents, and temperatures to find the most efficient protocol for a specific substrate.
Table 1: Comparison of Catalysts for Oxazole Synthesis via Cyclodehydration
| Catalyst/Reagent | Typical Conditions | Role | Reference |
| POCl₃ | Toluene, reflux | Cyclodehydrating agent | researchgate.net |
| Sulfuric Acid | Heat | Cyclodehydrating agent | wikipedia.org |
| Trifluoroacetic Anhydride | Ethereal solvent | Cyclodehydrating agent | wikipedia.org |
| Dess-Martin periodinane / PPh₃, I₂, Et₃N | Two-step, one-pot | Oxidation and cyclodehydration | wikipedia.org |
Alpha-amino acids are versatile and readily available chiral building blocks for the synthesis of complex molecules, including substituted oxazoles. beilstein-journals.org A common strategy involves converting the amino acid into a suitable intermediate, such as an α-acylamino ketone, which can then undergo cyclization. mdpi.com For instance, N-acyl-α-amino acids can be transformed into 1,3-oxazol-5(4H)-ones through intramolecular cyclodehydration. nih.gov These oxazolones are themselves useful intermediates for further transformations. nih.gov
The use of N-protected amino acids provides a powerful tool for controlling reactivity and achieving selective transformations. nih.gov Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) allow for the manipulation of the carboxylic acid functionality without interference from the nucleophilic amino group.
A synthetic sequence might involve:
N-protection of a suitable amino acid.
Conversion of the carboxylic acid moiety into a ketone to form an N-protected α-amino ketone . nih.gov
Deprotection of the amino group.
Acylation of the newly freed amino group with methoxyacetyl chloride to install the desired side chain.
Cyclodehydration of the resulting α-acylamino ketone to yield the 2-(methoxymethyl)oxazole.
This stepwise approach offers high control over the introduction of substituents at various positions of the oxazole ring.
Table 2: Common Protecting Groups for Amino Acids in Oxazole Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | nih.gov |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | - |
As established, α-acylamino ketones are pivotal intermediates in oxazole synthesis, most notably through the Robinson-Gabriel cyclodehydration. wikipedia.org These precursors contain the complete C-C-N-C-O backbone required for the oxazole ring. The synthesis of these intermediates can be achieved by the N-acylation of α-amino ketones or through methods like the Dakin-West reaction, which converts an α-amino acid into an α-acylamino ketone. wikipedia.org The cyclization is an acid-catalyzed process where the enol form of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. youtube.com
Beyond classical cyclodehydration, more modern methods leverage the reactivity of strained rings and other intermediates. A notable pathway involves the isomerization of 2-carbonyl-substituted 2H-azirines. nih.govaip.org
2H-azirines are three-membered heterocyclic rings containing a nitrogen atom and a double bond. When a carbonyl group is attached at the 2-position, these strained molecules can rearrange to form oxazoles under thermal or photochemical conditions. aip.org The proposed mechanism often involves the cleavage of the C-C single bond of the azirine ring to form a transient nitrile ylide. This highly reactive intermediate then undergoes a 1,5-dipolar cyclization to furnish the stable, aromatic oxazole ring. aip.org This atom-economic approach provides an elegant alternative to traditional condensation reactions. nih.gov
A base-induced transformation of 2-acyl-3-alkyl-2H-azirines has also been shown to provide oxazoles through a mechanism initiated by deprotonation. organic-chemistry.org These mechanism-based strategies offer unique entry points to complex oxazole structures that may be difficult to access through conventional means.
Condensation Reactions Involving Oximes and Acid Chlorides
The formation of the oxazole ring system can be achieved through various condensation strategies. One notable method involves the reaction of oximes with acid chlorides. Although not a direct route to this compound, this approach provides a foundational understanding of oxazole synthesis. A related and efficient protocol for producing 2-substituted oxazoles utilizes the reaction of azirines with acyl chlorides. beilstein-journals.orgnih.gov For instance, the thermolysis of vinyl azides generates azirine intermediates, which can then react with an appropriate acyl chloride, such as bromoacetyl bromide, to yield 2-(bromomethyl)oxazoles. beilstein-journals.orgnih.gov This intermediate is a versatile building block for further functionalization.
Selective Introduction and Functionalization of the 2-(Methoxymethyl) Moiety
The introduction of the methoxymethyl group at the C-2 position of the oxazole ring is a critical step in the synthesis of the target compound. This can be accomplished through several strategic approaches, including direct etherification, nucleophilic displacement, and regioselective lithiation.
Etherification and Alkylation Reactions at the 2-Position
Direct etherification or alkylation at the 2-position of a pre-formed oxazole ring is a plausible strategy. This would typically involve a 2-(hydroxymethyl)oxazole precursor. While specific examples for this compound are not prevalent in the literature, general principles of alcohol etherification would apply. For example, the reaction of a 2-(hydroxymethyl)oxazole with a methylating agent like methyl iodide in the presence of a suitable base (e.g., sodium hydride) would be a standard approach.
A study on the synthesis of isoxazole (B147169) derivatives, which are structurally related to oxazoles, demonstrated the alkylation of a hydroxyisoxazole using a mixture of dimethyl sulfate (B86663) (DMS) and diisopropylethylamine (DIEA) in methanol (B129727) and benzene (B151609). caltech.edu This highlights a potential method for the O-methylation of a hydroxyl group on a heterocyclic ring.
Nucleophilic Displacement Strategies Using 2-(Halomethyl)oxazoles
A more common and versatile approach involves the use of 2-(halomethyl)oxazoles as key intermediates. The halogen, typically chlorine or bromine, serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of the methoxy (B1213986) group. The ease of displacement of halogens on the oxazole ring generally follows the order C2 > C4 > C5, making the 2-position particularly reactive towards nucleophiles. derpharmachemica.com
The synthesis of 2-(halomethyl)oxazoles can be achieved through methods such as the reaction of azirines with haloacetyl halides. beilstein-journals.orgnih.gov Once the 2-(halomethyl)oxazole is obtained, it can be reacted with sodium methoxide (B1231860) in a suitable solvent like methanol to yield the desired 2-(methoxymethyl)oxazole derivative via an SN2 reaction. Patil and Luzzio reported the preparation of a wide range of 2-substituted derivatives by a simple nucleophilic halide displacement from 2-chloromethyl-4,5-diaryloxazoles, demonstrating the utility of this approach. beilstein-journals.orgnih.gov
Table 1: Nucleophilic Displacement Reactions on 2-(Halomethyl)oxazoles
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-(Chloromethyl)-4,5-diaryloxazole | Sodium Azide (NaN3) | 2-(Azidomethyl)-4,5-diaryloxazole | Aqueous medium | beilstein-journals.orgnih.gov |
| 2-(Bromomethyl)oxazole | Sodium Azide (NaN3) | 2-(Azidomethyl)oxazole | Batch optimization, various temperatures | nih.gov |
The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.com A 2-(chloromethyl)oxazole (B60668) can be converted into the corresponding triphenylphosphonium salt by reaction with triphenylphosphine. lumenlearning.com Subsequent deprotonation with a strong base, such as n-butyllithium, would generate the corresponding Wittig reagent, a 2-(oxazolylmethyl)triphenylphosphorane. lumenlearning.com This ylide could then react with an aldehyde, for instance, formaldehyde, to potentially introduce a vinyl group at the 2-position, which is not a direct route to the methoxymethyl group but demonstrates a functionalization pathway. The Wittig reaction is known for its high functional group tolerance and generally provides good yields. libretexts.org
Malonic ester synthesis is a classic method for the formation of substituted carboxylic acids from alkyl halides. libretexts.orgwikipedia.org In the context of synthesizing derivatives of this compound, a 2-(halomethyl)oxazole could be used as the alkylating agent. Diethyl malonate can be deprotonated with a base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This enolate can then act as a nucleophile and displace the halide from the 2-(halomethyl)oxazole in an SN2 reaction. libretexts.org This would result in the formation of a diethyl 2-(oxazol-2-ylmethyl)malonate. This intermediate could then be further manipulated, for example, through hydrolysis and decarboxylation to yield a 2-(carboxymethyl)oxazole derivative. libretexts.org This method allows for the extension of the carbon chain at the 2-position.
Table 2: Malonic Ester Synthesis Steps
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide (NaOEt) | libretexts.org |
| 2 | Alkylation | Enolate, Alkyl halide (e.g., 2-(chloromethyl)oxazole) | libretexts.org |
| 3 | Hydrolysis and Decarboxylation | Aqueous acid (e.g., HCl), Heat | libretexts.org |
Regioselective Lithiation and Subsequent Electrophilic Quenching at C-2
Direct C-H activation followed by functionalization is a powerful and atom-economical approach. The C-2 position of the oxazole ring is the most acidic proton, and its deprotonation can be achieved using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a 2-lithiooxazole species. chemeurope.com This organolithium intermediate can then be quenched with a suitable electrophile to introduce the desired substituent.
For the synthesis of a 2-(methoxymethyl)oxazole, the 2-lithiooxazole could be reacted with an electrophile like methoxymethyl chloride (MOM-Cl). This would directly install the methoxymethyl group at the C-2 position. This method offers a high degree of regioselectivity and is often efficient for the introduction of various functional groups onto the oxazole core.
Methodologies for Constructing the 4-Amine Functionality on the Oxazole Ring
The introduction of an amine group at the C4 position of the oxazole ring presents unique synthetic challenges. The following sections explore various strategies to achieve this, from direct amination to multi-step sequences involving precursor functionalities.
Direct Amination Approaches and Challenges
Direct amination of the oxazole ring is an attractive, atom-economical approach. However, it is often hampered by the inherent reactivity of the oxazole nucleus. The oxazole ring is susceptible to electrophilic attack, primarily at the C5 position, and can undergo ring-opening under certain conditions. tandfonline.comwikipedia.org Nucleophilic aromatic substitution at the C4 position is generally difficult to achieve without the presence of a suitable leaving group.
Challenges associated with direct amination include:
Low Reactivity: The C-H bond at the C4 position of the oxazole ring is not sufficiently activated for direct amination under standard conditions.
Regioselectivity: Controlling the position of amination can be difficult, with competing reactions at other sites on the ring.
Ring Instability: The reaction conditions required for amination can sometimes lead to the degradation or rearrangement of the oxazole ring. acs.org
Despite these challenges, research into direct C-H amination of heterocycles is an active area, and future developments may provide viable routes for the direct synthesis of 4-aminooxazoles.
Indirect Routes via Nitro, Cyano, or Hydrazide Precursors
Given the difficulties of direct amination, indirect methods involving the transformation of other functional groups are more commonly employed. These multi-step sequences offer greater control and predictability.
Nitro Precursors: The synthesis of 4-nitrooxazole derivatives provides a reliable pathway to 4-aminooxazoles. The nitro group can be introduced and subsequently reduced to an amine. For instance, the nitration of a suitable oxazole precursor, followed by reduction using standard reagents like tin(II) chloride or catalytic hydrogenation, can yield the desired 4-aminooxazole. A relevant example is the synthesis of 4-(4-nitrophenyl)oxazol-2-amine, which can be achieved through both thermal and sonochemical methods. nih.gov The nitration of 2-aminoanisole to 4-nitro-2-aminoanisole is another illustration of introducing a nitro group that could potentially be followed by further synthetic steps. google.com
Cyano Precursors: The cyano group serves as a versatile precursor to the amine functionality. The synthesis of 4-cyanooxazoles has been reported, which can then be reduced to the corresponding aminomethyl group or hydrolyzed to a carboxylic acid and further converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. rsc.orggoogle.com For example, 2-substituted 5-amino-4-cyano-1,3-oxazoles have been synthesized from aminomalononitrile (B1212270) tosylate and acid chlorides. researchgate.netresearchgate.net These 4-cyano derivatives can potentially be converted to 4-aminooxazoles.
Hydrazide Precursors: Carboxylic acid hydrazides can also be utilized as precursors for the amine group. The synthesis of 1,3,4-oxadiazoles from aroyl hydrazides has been documented. organic-chemistry.orguobaghdad.edu.iqnih.gov While not a direct route to 4-aminooxazoles, the chemistry of hydrazides is relevant to the broader field of heterocyclic synthesis and could potentially be adapted. For instance, a series of 4-methoxybenzoylhydrazones has been synthesized and evaluated for their biological activity. nih.gov
The following table summarizes the indirect routes to 4-aminooxazoles:
| Precursor | Synthetic Steps | Key Reagents |
| Nitro | 1. Nitration of oxazole precursor2. Reduction of nitro group | 1. Nitrating agent (e.g., HNO₃/H₂SO₄)2. Reducing agent (e.g., SnCl₂, H₂/Pd) |
| Cyano | 1. Introduction of cyano group2. Reduction or rearrangement | 1. Cyanating agent2. Reducing agent (e.g., LiAlH₄) or reagents for rearrangement |
| Hydrazide | 1. Formation of hydrazide2. Curtius rearrangement | 1. Hydrazine2. Nitrous acid, heat |
Ring-Closing Reactions Incorporating the Amine Nitrogen
An alternative strategy involves constructing the oxazole ring in a manner that the nitrogen of the future 4-amino group is incorporated during the cyclization process. This can be achieved through various condensation and cycloaddition reactions. bohrium.com For example, the reaction of a β-enamino ketoester with hydroxylamine (B1172632) can lead to the formation of a 1,2-oxazole ring system. nih.gov While this example leads to a 1,2-oxazole, similar principles could be applied to the synthesis of 1,3-oxazoles.
A novel heterocyclic rearrangement has been observed where 3-(2-aminoethyl)-4,5-dihydro-1,2,4-oxadiazoles rearrange to form 4-hydroximinohexahydropyrimidines, demonstrating the complex reactivity of such systems. rsc.org Although not a direct synthesis of a 4-aminooxazole, it highlights the potential for ring transformations in heterocyclic chemistry.
Green Chemistry and Sustainable Synthetic Pathways for Oxazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For oxazole synthesis, this has led to the development of microwave-assisted protocols and advanced catalytic systems.
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. ijpsonline.com Several microwave-assisted protocols for the synthesis of oxazole derivatives have been reported. nih.govacs.orgrsc.org
For instance, the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave irradiation in the presence of a base like potassium phosphate. nih.govacs.org This method offers advantages such as excellent yields, good functional group compatibility, and a simple experimental procedure. nih.govacs.org Similarly, 2,4-disubstituted oxazole compounds have been synthesized by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation. tandfonline.com The use of ultrasound has also been shown to significantly enhance the rate and yield of oxazole synthesis, as demonstrated in the preparation of 4-(4-nitrophenyl)-1,3-oxazol-2-amine. nih.gov
The following table compares a conventional and a microwave-assisted synthesis of an oxazole derivative:
| Method | Reaction Time | Yield |
| Conventional Heating | 3.5 hours | 69% |
| Microwave-Assisted | 8 minutes | 90% |
Catalytic Systems in Oxazole Synthesis (e.g., Metal Catalysis, Supramolecular Catalysis)
The development of novel catalytic systems is at the forefront of sustainable chemistry, enabling efficient and selective transformations under mild conditions.
Metal Catalysis: A wide range of metal catalysts, including those based on gold, silver, copper, rhodium, and ruthenium, have been successfully employed in oxazole synthesis. nih.govacs.orgrsc.orgnih.govnih.govrsc.orgresearchgate.net
Gold Catalysis: Gold catalysts have been used for the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides and for the regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govacs.org
Silver Catalysis: Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides provides a novel strategy for constructing the oxazole ring. rsc.org
Copper Catalysis: Copper catalysts are versatile and have been used in various oxazole syntheses, including the reaction of redox-active N-hydroxysuccinimide esters with isocyanoacetates. nih.gov
Rhodium Catalysis: Dirhodium(II) catalysts have been shown to be efficient for the synthesis of multi-functionalized oxazoles from styryl diazoacetate and aryl oximes. nih.gov
Ruthenium Catalysis: Ruthenium(II) porphyrin in combination with copper salts can catalyze the cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles and oxazolines. nih.gov
Supramolecular Catalysis: Supramolecular catalysis, which utilizes non-covalent interactions to assemble catalytic systems, is a growing area of research. While specific examples for the synthesis of this compound are not yet prevalent, the principles of supramolecular chemistry are being applied to the synthesis of related heterocyclic structures like oxazoline-amino acid bioconjugates, where supramolecular interactions are analyzed. rsc.org The development of supramolecular catalysts for oxazole synthesis holds promise for achieving high levels of control and selectivity in the future.
Structure Activity Relationship Sar and Rational Design of 2 Methoxymethyl Oxazol 4 Amine Analogues
Positional Isomerism and its Influence on Biological Profiles
Comparative Studies of C-4 and C-5 Substitution Patterns
The substitution pattern on the oxazole (B20620) ring significantly influences the molecule's electronic properties and spatial arrangement, which in turn dictates its binding affinity to target proteins. In the context of oxazole derivatives, the relative positioning of substituents at C-4 and C-5 can lead to profound differences in their biological profiles. For instance, studies on 2,4,5-trisubstituted oxazole derivatives have shown that specific substitution patterns are crucial for their inhibitory activity against targets like aquaporin-4 (AQP4). nih.gov While a direct comparative study on 2-(methoxymethyl)oxazol-4-amine versus its C-5 substituted isomer is not explicitly detailed in the provided results, the general principles of oxazole chemistry suggest that the 4-amino substitution is critical. The nitrogen atom at position 3 and the oxygen atom at position 1 in the oxazole ring create a unique electronic environment. tandfonline.com The placement of an amino group at C-4 allows for specific hydrogen bonding interactions that might be lost or unfavorably altered if the substituent is moved to the C-5 position.
The following table illustrates a hypothetical comparison based on general principles of oxazole SAR:
| Compound | Substitution Pattern | Predicted Biological Impact |
| Analogue A | 2-(Methoxymethyl)oxazol-4 -amine | Potential for specific hydrogen bond donation from the 4-amino group, crucial for target engagement. |
| Analogue B | 2-(Methoxymethyl)oxazol-5 -amine | Altered vector of the amino group, potentially leading to a loss of key interactions or the introduction of steric hindrance, likely reducing activity. |
Impact of Substitution at the 2-Position
The 2-position of the oxazole ring is a key site for modification, and alterations at this position can significantly impact the molecule's properties. The introduction of different substituents at the 2-position of oxazole, benzoxazole, and thiazole (B1198619) rings has been shown to be a viable strategy for modulating biological activity. acs.org In the case of this compound, the methoxymethyl group at this position plays a crucial role. Modifications at this site, such as altering the linker or the terminal methyl group, would directly influence the molecule's interaction with its binding pocket. For example, replacing the methoxymethyl group with other functionalities can alter the lipophilicity, steric profile, and hydrogen bonding capacity of the entire molecule, thereby affecting its biological activity.
Exploration of the Methoxymethyl Group's Role in Molecular Recognition
The methoxymethyl group at the 2-position of this compound is a key determinant of its molecular recognition properties. Understanding the contribution of its ether linkage and alkyl chain is pivotal for designing analogues with improved characteristics.
Modifications to the Ether Linkage and Alkyl Chain Length
The ether linkage in the methoxymethyl group is a potential site for metabolic transformation. Altering this linkage or the length of the alkyl chain can influence the compound's metabolic stability and pharmacokinetic profile. Replacing the ether oxygen with a more stable linker, such as a methylene (B1212753) group (to give an ethyl group) or a thioether, could enhance metabolic resistance. researchgate.net However, such changes would also alter the geometry and electronic nature of the substituent, which could impact binding affinity.
| Modification | Rationale | Potential Outcome |
| Elongating the alkyl chain (e.g., ethoxymethyl) | Probing for additional hydrophobic interactions in the binding pocket. | May increase potency if a hydrophobic pocket is present, but could also decrease solubility. |
| Shortening the alkyl chain (e.g., hydroxymethyl) | Introducing a hydrogen bond donor/acceptor. | Could enhance binding through new hydrogen bonds but may also increase polarity and affect cell permeability. |
| Replacing the ether oxygen with sulfur (thiomethyl) | Altering the electronic character and bond angles. | May maintain or enhance activity through different non-covalent interactions. researchgate.net |
Bioisosteric Replacements of the Methoxymethyl Group
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.govnih.gov Replacing the methoxymethyl group with various bioisosteres can address issues such as metabolic instability while preserving or enhancing biological activity. cambridgemedchemconsulting.comprinceton.edu For instance, the methoxy (B1213986) moiety is known to be susceptible to metabolism. researchgate.net
A range of bioisosteric replacements for the methoxymethyl group could be considered, each offering a unique set of properties:
| Bioisosteric Replacement | Rationale | Potential Advantages |
| Fluorinated analogues (e.g., -CH₂OCF₃, -CH₂OCHF₂) | To block metabolic oxidation. The C-F bond is very strong. cambridgemedchemconsulting.com | Increased metabolic stability and potentially altered electronic properties that could enhance binding. |
| Small alkyl groups (e.g., ethyl, isopropyl) | To explore steric tolerance and hydrophobic interactions. | Simpler synthesis and potentially improved lipophilicity. |
| Cyclic ethers (e.g., tetrahydrofuranyl) | To introduce conformational rigidity and explore different spatial orientations. | May lead to a more defined interaction with the target, potentially increasing selectivity. |
| Amide analogues (e.g., -CH₂NHC(O)CH₃) | To introduce hydrogen bond donor and acceptor capabilities. | Could form additional hydrogen bonds within the binding site, enhancing affinity. |
Derivatization of the 4-Amine Moiety
| Derivative Type | Modification | Predicted Effect on Properties |
| Acyl derivatives | R-C(O)NH- | Neutralizes the basicity of the amine; introduces a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (amide N-H). |
| Sulfonyl derivatives | R-S(O)₂NH- | Introduces a strongly electron-withdrawing group, making the N-H more acidic; adds bulky, polar functionality. |
| Alkyl derivatives | R-NH- or R₂N- | Increases lipophilicity and steric bulk; reduces the number of hydrogen bond donors. |
| Urea (B33335)/Thiourea derivatives | R-NH-C(O)NH- or R-NH-C(S)NH- | Introduces additional hydrogen bond donors and acceptors, potentially forming more extensive networks with the target. |
N-Alkylation and Acylation Strategies
Modification of the 4-amino group through N-alkylation and N-acylation represents a common strategy to probe the steric and electronic requirements of the binding pocket of a biological target. While specific research on this compound is not extensively documented in publicly available literature, general principles of medicinal chemistry allow for postulation of the expected outcomes of such modifications.
N-alkylation, the introduction of alkyl groups to the nitrogen atom, can influence a compound's lipophilicity and its ability to form hydrogen bonds. Smaller alkyl groups might improve membrane permeability, while bulkier groups could confer selectivity by sterically hindering interaction with off-target proteins.
N-acylation, the addition of an acyl group, introduces a carbonyl moiety which can act as a hydrogen bond acceptor. The nature of the R group in the acyl moiety (R-C=O) can be varied to explore different interactions. For instance, aromatic acyl groups could engage in pi-stacking interactions within a protein's active site.
A hypothetical exploration of these strategies is presented in the table below, illustrating the types of derivatives that could be synthesized to build a structure-activity relationship profile.
| Modification Type | Derivative Structure | Rationale for Synthesis |
| N-Alkylation | 2-(methoxymethyl)-N-methyloxazol-4-amine | Investigate the effect of a small alkyl group on activity and permeability. |
| N-Alkylation | N-benzyl-2-(methoxymethyl)oxazol-4-amine | Explore potential aromatic interactions with the binding site. |
| N-Acylation | N-(2-(methoxymethyl)oxazol-4-yl)acetamide | Introduce a hydrogen bond acceptor and assess the impact of a small acyl group. |
| N-Acylation | N-(2-(methoxymethyl)oxazol-4-yl)benzamide | Probe for aromatic and pi-stacking interactions. |
This table represents a hypothetical SAR study for this compound based on established medicinal chemistry principles, as direct experimental data is not available.
Formation of Amide and Urea Derivatives
Building upon N-acylation, the formation of more complex amide and urea derivatives from the 4-amino group can introduce additional hydrogen bonding donors and acceptors, as well as greater structural diversity. These modifications are often employed to mimic peptide bonds or to create more rigid structures that can lock the molecule into a bioactive conformation.
Urea derivatives, in particular, are recognized for their ability to form strong bidentate hydrogen bonds, which can significantly enhance binding affinity. The synthesis of a library of amide and urea derivatives would be a critical step in optimizing the therapeutic potential of the this compound scaffold.
The table below outlines potential amide and urea derivatives that could be synthesized for SAR studies.
| Derivative Type | General Structure | Potential Advantages |
| Amide | 2-(methoxymethyl)oxazol-4-yl-NH-CO-R | Increased hydrogen bonding capacity; diverse R groups allow for extensive SAR exploration. |
| Urea | 2-(methoxymethyl)oxazol-4-yl-NH-CO-NH-R | Strong bidentate hydrogen bonding potential; can improve metabolic stability. |
This table illustrates potential amide and urea derivatives for SAR studies based on general medicinal chemistry strategies, in the absence of specific literature on this compound.
Oxazole as a Bioisosteric Scaffold in Medicinal Chemistry Programs
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. The oxazole ring has emerged as a versatile bioisostere for several key functionalities, offering advantages in terms of metabolic stability, synthetic accessibility, and the ability to fine-tune electronic properties. nih.gov
Mimicry of cis-Configured Double Bonds (e.g., Combretastatin A-4 Analogues)
One of the most compelling applications of the oxazole scaffold is as a bioisosteric replacement for a cis-configured double bond. A prime example is found in the development of analogues of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. nih.gov The cis-stilbene (B147466) moiety of Combretastatin A-4 is crucial for its activity but is prone to isomerization to the less active trans-isomer.
By replacing the cis-double bond with a stable heterocyclic ring like oxazole, medicinal chemists can lock the two aryl rings in a conformation that mimics the active cis-geometry, thereby preventing isomerization and improving the drug-like properties of the molecule. nih.govresearchgate.net Research has shown that oxazole-bridged Combretastatin A-4 analogues can retain potent antiproliferative and microtubule-disrupting effects. nih.gov
The following table presents examples of how different heterocyclic scaffolds, including oxazole, have been used to mimic the cis-double bond of Combretastatin A-4.
| Original Moiety | Bioisosteric Replacement | Example Compound Class | Reference |
| cis-Stilbene | Oxazole | Oxazole-bridged Combretastatin A-4 Analogues | nih.gov |
| cis-Stilbene | Isoxazole (B147169) | Isoxazole-containing Combretastatin A-4 Analogues | researchgate.net |
| cis-Stilbene | 1,2,3-Triazole | 1,2,3-Triazole-based Combretastatin A-4 Analogues | nih.govnih.gov |
Amide Bond Bioisosterism in Lead Optimization
The amide bond is a ubiquitous feature in peptides and many small molecule drugs. However, it is often susceptible to metabolic cleavage by proteases, which can limit a drug's oral bioavailability and half-life. The oxazole ring can serve as an effective bioisostere for the amide functional group.
The planar nature of the oxazole ring and the arrangement of its nitrogen and oxygen atoms can mimic the geometry and hydrogen bonding capabilities of an amide bond. This substitution can lead to compounds with improved metabolic stability and pharmacokinetic profiles. While direct examples involving this compound are not readily found, the broader principle is well-established in medicinal chemistry. For instance, the replacement of an amide with an oxazole or oxadiazole moiety has been shown to be a successful strategy in the optimization of various drug candidates.
The table below highlights the key properties of the amide bond and how the oxazole ring can mimic them.
| Property | Amide Bond | Oxazole Ring |
| Geometry | Planar | Planar |
| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Acceptor (N and O atoms) |
| Metabolic Stability | Susceptible to hydrolysis | Generally more stable |
Biological Activities and Mechanistic Insights of 2 Methoxymethyl Oxazol 4 Amine Derivatives
Investigations into Anticancer Properties
The quest for novel and more effective cancer treatments has led to the exploration of diverse chemical scaffolds, including oxazole (B20620) derivatives. These compounds have shown promise in preclinical studies, exhibiting a range of anticancer activities.
Antiproliferative Activity against Diverse Cancer Cell Lines
A significant body of research has focused on the ability of oxazole derivatives to inhibit the growth and proliferation of various cancer cell lines. For instance, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and assessed for their antiproliferative effects. nih.gov Among these, certain compounds displayed noteworthy activity against cancer cells, with their efficacy being comparable to the established anticancer drug 5-fluorouracil (B62378). nih.gov
Similarly, studies on 2-thioxoimadazolidin-4-one derivatives, which share a heterocyclic core, have demonstrated potent cytotoxic effects against liver cancer cells (HepG2). nih.gov Two compounds, in particular, exhibited significantly lower IC50 values (0.017 and 0.18 μM) compared to reference drugs like Staurosporine and 5-fluorouracil (5.07 and 5.18 µM, respectively), indicating a high degree of potency in inhibiting cancer cell proliferation. nih.gov Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have shown promising antiproliferative activity against a panel of four cancer cell lines, with GI50 values in the nanomolar range. nih.gov
Interactive Table: Antiproliferative Activity of Selected Heterocyclic Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2,4,5-Trisubstituted Oxazole Derivatives | Various | Activity comparable to 5-fluorouracil. | nih.gov |
| 2-Thioxoimadazolidin-4-one Derivatives | HepG2 (Liver Cancer) | IC50 values as low as 0.017 μM. | nih.gov |
Elucidation of Anti-Microtubule Mechanisms
A key mechanism through which many anticancer agents exert their effects is by disrupting the cellular microtubule network, which is crucial for cell division.
Microtubules are dynamic polymers of αβ-tubulin heterodimers, and their disruption can lead to cell cycle arrest and apoptosis. bldpharm.com Several heterocyclic compounds, including those with an oxazole core, have been identified as microtubule-destabilizing agents. rsc.org These agents often work by inhibiting the polymerization of tubulin. rsc.orgbldpharm.com
A number of these inhibitors bind to the colchicine-binding site on tubulin. bldpharm.comrsc.orgbldpharm.comnih.gov For example, a novel tubulin inhibitor, a 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazole analog, was found to bind tightly to the colchicine-binding site, thereby inhibiting tubulin polymerization. bldpharm.com Similarly, the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine revealed its ability to inhibit tubulin polymerization, contributing to its potent anticancer activity. nih.gov The development of 6-aryl-2-benzoyl-pyridines as a new class of microtubule-targeting agents also highlights the focus on the colchicine-binding site to overcome drug resistance. nih.gov
A hallmark of microtubule-destabilizing drugs is their ability to arrest cells in the G2/M phase of the cell cycle, the phase where the cell prepares for and undergoes mitosis. rsc.org By disrupting the mitotic spindle, these compounds prevent the proper segregation of chromosomes, leading to a halt in cell division.
Research has shown that derivatives of 2-thioxoimadazolidin-4-one induce cell cycle arrest at the G2/M phase in HepG2 cancer cells. nih.gov Treatment with a potent compound from this class resulted in a significant increase in the percentage of cells in the G2/M phase (21.15%) compared to control cells (12.26%). nih.gov Similarly, a novel tubulin inhibitor was also found to effectively induce G2/M cell cycle arrest in A549 and H460 non-small cell lung cancer cells. bldpharm.com The natural compound Pectenotoxin-2, an actin depolymerizing agent, also induces G2/M phase arrest. uni.lu Furthermore, genistein (B1671435) has been shown to cause G2/M arrest in bladder cancer cells. crpsonline.com
Induction of Apoptosis via Mitochondrial Pathways
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Many oxazole derivatives and related compounds trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net
This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.net For instance, a novel benzothiazole (B30560) derivative was shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. researchgate.net This involves the disruption of mitochondrial integrity and the subsequent release of cytochrome C, which activates a cascade of caspases (such as caspase-9 and caspase-3) that execute the apoptotic program. researchgate.net
Studies on 2-thioxoimadazolidin-4-one derivatives have provided further evidence for this mechanism. nih.govgoogle.com Treatment of HepG2 cells with a potent derivative led to a 19.35-fold increase in apoptosis compared to control cells. nih.gov Mechanistic studies revealed an upregulation of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, alongside a downregulation of the anti-apoptotic gene Bcl-2. nih.govgoogle.com This shift in the balance of apoptotic regulators points directly to the involvement of the mitochondrial pathway in the observed cell death. nih.govgoogle.com The induction of apoptosis through mitochondrial pathways has also been observed with a methylene (B1212753) blue derivative. uni.lu
Research on Antimicrobial Efficacy
While the primary focus of research on 2-(Methoxymethyl)oxazol-4-amine derivatives has been on their anticancer properties, there is limited but emerging interest in their potential as antimicrobial agents. The search for new antimicrobial compounds is critical in the face of growing antibiotic resistance.
Some benzoxazepine derivatives, which are structurally related to oxazoles, have been evaluated for their antimicrobial activity. These studies have revealed that while the antimicrobial activity may be limited, some derivatives show significant effects against certain bacterial pathogens. Another study on a furan (B31954) derivative, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, demonstrated its ability to inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi of the Candida genus. The minimum inhibitory concentrations (MICs) for this compound were found to be in the range of 15.6 to 62.5 µg/mL against the tested organisms.
Due to the nascent stage of this research area, comprehensive data tables on the antimicrobial efficacy of this compound derivatives are not yet available. Further investigation is required to fully understand their spectrum of activity and potential mechanisms of antimicrobial action.
Antibacterial Spectrum and Potency
While specific studies on the antibacterial spectrum of this compound are not detailed in available research, the oxazole scaffold is a known pharmacophore in the development of antibacterial agents. For instance, various oxazole derivatives have been synthesized and evaluated for their activity against a range of bacterial strains. In one such study, compounds like (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine and (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli when compared to the standard drug amoxicillin. nih.gov Similarly, other research has identified 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole as active compounds against bacteria such as Bacillus subtilis, S. aureus, E. coli, and Klebsiella pneumonia. nih.gov These findings highlight the potential of the oxazole ring system as a source of new antibacterial agents.
Antifungal Activity, Including against Pathogenic Strains
The emergence of drug-resistant fungal strains has necessitated the search for novel antifungal agents. nih.gov Oxazole derivatives have been explored in this context. For example, a series of 2ˈ-amino-5α-cholest-6-eno [6,5-d] oxazole derivatives were synthesized and tested for their antifungal properties using a disk diffusion assay, with nystatin (B1677061) used as a reference drug. nih.gov Although specific data on this compound is lacking, the general activity of related oxazole compounds suggests that this chemical class is a promising area for the development of new antifungal therapies. nih.gov
Anti-inflammatory and Analgesic Activity Studies
The anti-inflammatory potential of compounds containing heterocyclic rings, such as oxazoles and thiazoles, has been a subject of investigation. For instance, a study on 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride, a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger, demonstrated significant topical anti-inflammatory activity. nih.gov This compound was effective in reducing inflammation in various experimental models, including conjunctivitis and uveitis. nih.gov While this is a thiazole (B1198619) derivative, the structural similarities and the known anti-inflammatory properties of other heterocyclic compounds suggest that oxazole derivatives could also possess similar activities. Research on 2,4-thiazolidinedione (B21345) derivatives has also shown anti-inflammatory potential alongside antidiabetic effects. nih.gov
Antidiabetic Research and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a key target in the development of drugs for type 2 diabetes. nih.govnih.gov Agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers. nih.govnih.gov The oxazole scaffold has also been incorporated into molecules designed to modulate PPARs.
Ligand-Receptor Interactions and Partial Agonism
The development of selective PPARγ modulators (SPPARMs) aims to achieve therapeutic benefits while minimizing the side effects associated with full agonists. nih.govnih.gov These modulators may act as partial agonists, interacting with the PPARγ ligand-binding domain in a way that produces a more targeted gene expression profile. While direct ligand-receptor interaction studies for this compound are not available, research on other oxazole-containing compounds as PPAR ligands provides a basis for understanding these interactions. For example, molecular docking studies have been used to analyze the binding of thiazolidinedione derivatives to the active site of PPARγ. nih.gov
Structure-Activity Relationships for PPARγ Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of PPARγ modulators. Research on 2-aryl-4-oxazolylmethoxy benzylglycines has shown that different substituents on the aryloxazole moiety can significantly influence the selectivity for PPARα versus PPARγ. nih.gov For example, potent and highly selective PPARα activators have been identified, as well as compounds with significant dual PPARα/γ activity. nih.govresearchgate.net These studies underscore the importance of the chemical structure in determining the biological activity at PPAR receptors.
Other Biological Targets and Activities
The versatility of the oxazole ring means that its derivatives have been explored for a variety of other biological activities. For instance, some oxazole-containing compounds have been investigated for their potential in treating protozoal diseases like malaria. mdpi.com Additionally, research into 1,2,4-oxadiazole (B8745197) derivatives, which share a similar five-membered heterocyclic core, has revealed their potential as PPAR-α ligand agonists with possible applications in cancer therapy. nih.gov
Antiviral Properties
Currently, there is a lack of specific research in publicly available scientific literature detailing the antiviral properties of this compound derivatives. While the broader class of oxazole-containing compounds has been investigated for a range of therapeutic activities, including antiviral applications, specific studies on derivatives of this compound in this context have not been identified. The exploration of novel chemical scaffolds for antiviral drug discovery is an ongoing effort in medicinal chemistry, and the potential of this specific class of compounds remains an open area for future investigation.
Enzyme Inhibition Profiles
While direct studies on this compound derivatives as enzyme inhibitors are not prevalent in the reviewed literature, the broader family of oxazole and isoxazole (B147169) derivatives has demonstrated significant inhibitory activity against several key enzymes, including urease, heat shock protein 90 (Hsp90), fatty acid amide hydrolase (FAAH), and protein tyrosine phosphatase 1B (PTP1B).
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in several pathogenic bacteria, making it an attractive target for the development of new antibacterial agents. nih.gov A number of oxazole derivatives have been investigated for their urease inhibitory potential. For instance, a series of imidazopyridine-based oxazole derivatives were synthesized and evaluated for their in-vitro urease inhibitory activity. Several of these compounds exhibited potent inhibition, with some showing greater activity than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) studies of these derivatives indicated that the nature, position, and number of substituents on the aryl ring attached to the oxazole core play a crucial role in their inhibitory potency. nih.gov Specifically, electron-withdrawing groups like -CF3 and -NO2, as well as electron-donating groups such as -OCH3, were found to enhance the urease inhibitory activity. nih.gov
| Compound Type | Key Structural Features | Observed Urease Inhibition |
| Imidazopyridine-oxazole derivatives | Varied aryl substitutions | Several analogs showed potent inhibition, with IC50 values ranging from 5.68 µM to 10.45 µM, some exceeding the potency of the standard thiourea. nih.gov |
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. nih.gov Consequently, Hsp90 inhibitors are being actively pursued as potential anticancer therapeutics. nih.gov Isoxazole derivatives have emerged as a promising scaffold for the development of Hsp90 inhibitors. For example, novel 3,4-isoxazolediamides have been identified as potent inhibitors of Hsp90. researchgate.net Furthermore, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides have been designed and synthesized as a new class of HSP90 inhibitors, demonstrating significant antiproliferative effects against breast cancer cell lines. nih.gov
| Compound Class | Notable Derivatives | Key Findings |
| 3,4-Isoxazolediamides | Not specified | Demonstrated potent Hsp90 inhibitory properties. researchgate.net |
| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Compound (R)-8n | Showed substantial selectivity toward breast tumor cells and was associated with cell cycle arrest. nih.gov |
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides, which are involved in pain, inflammation, and mood regulation. nih.gov Inhibition of FAAH is therefore a promising therapeutic strategy for a variety of conditions. nih.gov The oxazole scaffold has been identified as a key moiety for improving the inhibitory potency of compounds against FAAH. mdpi.com Ketoheterocycle derivatives of oleic acid containing an oxazole group have been developed as potent FAAH inhibitors. mdpi.com Structure-activity relationship studies have shown that the electrophilic nature of the heterocycle is crucial for its inhibitory activity. mdpi.com
| Inhibitor Class | Key Structural Feature | Mechanism of Action |
| Ketoheterocycle derivatives | Oxazole group | The oxazole moiety enhances the inhibitory potency against FAAH. mdpi.com |
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov While specific studies on this compound derivatives are not available, other heterocyclic compounds, including thiazole derivatives, have been investigated as PTP1B inhibitors. For instance, methyl salicylate-based thiazole derivatives have been designed and shown to inhibit the PTP1B enzyme in submicromolar concentrations, with some compounds surpassing the potency of the reference inhibitor. crpsonline.com
| Compound Class | Notable Derivatives | Observed PTP1B Inhibition |
| Methyl salicylate (B1505791) based thiazoles | 3j, 3f, 3d | Exhibited IC50 values of 0.51 µM, 0.66 µM, and 0.93 µM, respectively, surpassing the reference inhibitor. crpsonline.com |
Computational Chemistry and Theoretical Characterization of 2 Methoxymethyl Oxazol 4 Amine
Molecular Docking Simulations for Target Engagement Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein target.
By employing molecular docking simulations, the binding affinity of 2-(Methoxymethyl)oxazol-4-amine towards various putative protein targets can be estimated. This process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, followed by the use of a scoring function to rank the different binding poses based on their predicted binding energy. The results can identify key interaction hotspots, which are specific amino acid residues within the protein's binding site that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the ligand.
Table 1: Hypothetical Docking Scores and Interaction Analysis of this compound with a Putative Kinase Target
| Parameter | Value/Description |
| Protein Target | Example Kinase 1 (EK1) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, LYS72, LEU24 |
| Types of Interactions | Hydrogen bond with the amine group and ASP145; Hydrophobic interaction with LEU24; Salt bridge with LYS72. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to identify other molecules with similar features from large compound libraries.
A pharmacophore model for this compound would highlight the key chemical features necessary for its interaction with a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By understanding these essential features, medicinal chemists can design new molecules with potentially improved activity and selectivity.
Table 2: Essential Pharmacophoric Features Derived from this compound
| Pharmacophoric Feature | Corresponding Functional Group in this compound |
| Hydrogen Bond Donor | Primary amine (-NH2) |
| Hydrogen Bond Acceptor | Oxygen and Nitrogen atoms in the oxazole (B20620) ring; Oxygen in the methoxy (B1213986) group |
| Hydrophobic Center | Methyl group of the methoxymethyl moiety |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about a molecule's geometry, charge distribution, and reactivity. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. For this compound, these calculations can predict its stability, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and interaction mechanisms.
Molecular Dynamics Simulations to Understand Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
In Silico ADMET Prediction and Mechanism of Action Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify potential liabilities that could lead to failure in later stages. For this compound, various computational tools can be used to predict properties such as its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. This information is vital for assessing its drug-likeness and guiding its optimization.
Table 3: Predicted In Silico ADMET Properties of this compound
| ADMET Property | Predicted Value/Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP450 2D6 Inhibition | Unlikely |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Negative |
Future Directions and Emerging Research Avenues for 2 Methoxymethyl Oxazol 4 Amine
Development of More Efficient and Eco-Friendly Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives has traditionally involved methods that can be resource-intensive and may generate hazardous byproducts. pharmaguideline.com Future research will likely focus on the development of more efficient and environmentally benign synthetic routes to 2-(Methoxymethyl)oxazol-4-amine and its analogues.
| Synthetic Approach | Potential Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions. | ijpsonline.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved product quality and crystallinity. | nih.gov |
| Solid-Supported Reagents | Simplified purification, potential for catalyst recycling. | tandfonline.com |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. | tandfonline.com |
| One-Pot and Multi-Component Reactions | Increased efficiency, reduced waste generation. | ijpsonline.comorganic-chemistry.org |
Exploration of Novel Biological Targets and Therapeutic Applications
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govaip.org A significant future direction for this compound will be the systematic exploration of its potential against a broad range of biological targets to uncover novel therapeutic applications.
Initial research has shown that substituted oxazoles can act as inhibitors of various enzymes and receptors. tandfonline.com For example, some oxazole derivatives have demonstrated potent activity as tyrosine kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Others have shown promise as DNA gyrase inhibitors for antibacterial applications or as inhibitors of enzymes involved in metabolic disorders. nih.gov Future investigations should therefore involve screening this compound and its derivatives against a diverse panel of kinases, proteases, and other enzymes implicated in human diseases. The structural features of this compound, particularly the methoxymethyl group at the 2-position and the amine group at the 4-position, provide opportunities for specific interactions within biological targets.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
To fully exploit the therapeutic potential of this compound, a deep understanding of its mechanism of action at the molecular and cellular levels is essential. Future research should move beyond preliminary activity screening to detailed mechanistic investigations.
This will involve identifying the specific molecular targets through techniques such as affinity chromatography, proteomics, and molecular docking studies. researchgate.netnih.gov Once a target is identified, further studies will be needed to elucidate the precise binding mode and the nature of the interactions between the compound and the target protein. tandfonline.com Techniques like X-ray crystallography of the compound-target complex can provide invaluable atomic-level insights. At the cellular level, studies should focus on understanding how the compound affects signaling pathways, cell cycle progression, apoptosis, and other key cellular processes. nih.gov Investigating the structure-activity relationship (SAR) by synthesizing and testing a library of analogues will also be crucial in identifying the key structural motifs responsible for its biological activity and in optimizing its potency and selectivity. researchgate.netnih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the integration of combinatorial chemistry and high-throughput screening (HTS).
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents on the oxazole core. nih.gov For instance, the amine group at the 4-position and the methoxymethyl group at the 2-position can be readily modified to generate a diverse set of analogues. These libraries can then be subjected to HTS assays to rapidly identify compounds with desired biological activities. nih.gov This approach has been successfully used for the discovery of other bioactive oxazole and isoxazole (B147169) derivatives and would be a powerful tool for uncovering new leads based on the this compound structure. nih.gov The development of automated synthesis platforms can further enhance the efficiency of this process. nih.gov
Potential Applications in Material Sciences or Other Non-Biological Fields
While the primary focus of research on oxazole derivatives has been in the biomedical field, their unique chemical and physical properties suggest potential applications in other areas, such as material sciences. The oxazole ring is an aromatic system that can participate in π-π stacking interactions, making it a potential building block for organic electronic materials. tandfonline.com
Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit to investigate their optical and electronic properties. For example, oxadiazole derivatives, which are structurally related to oxazoles, have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the ability of heterocyclic compounds to coordinate with metal ions suggests potential applications in catalysis or as sensors. The presence of nitrogen and oxygen atoms in the oxazole ring of this compound makes it a candidate for such applications. There is also precedent for the use of oxazole-related compounds, such as benzoxazole-2-thione, as corrosion inhibitors for steel, suggesting another non-biological avenue for investigation. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
